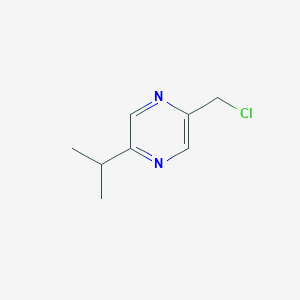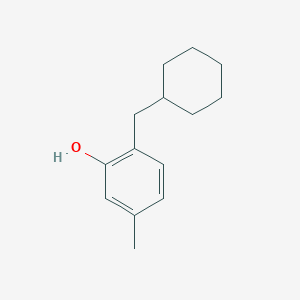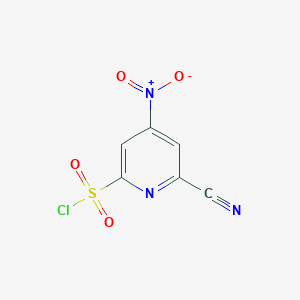
6-Cyano-4-nitropyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClN3O4S and a molecular weight of 247.62 g/mol . This compound is known for its applications in various chemical reactions and its utility in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-4-nitropyridine-2-sulfonyl chloride typically involves the nitration of 6-cyano-2-pyridinesulfonyl chloride. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyano-4-nitropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the electron-withdrawing nature of the cyano and nitro groups.
Oxidation: The sulfonyl chloride group can be oxidized to sulfonic acid derivatives using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-Cyano-4-nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Cyano-4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The electron-withdrawing groups (cyano and nitro) make the pyridine ring highly electrophilic, facilitating nucleophilic attack at specific positions on the ring . This reactivity is exploited in the synthesis of complex organic molecules and in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Cyano-4-nitropyridine-2-sulfonyl chloride is unique due to the presence of both cyano and nitro groups, which significantly enhance its reactivity towards nucleophiles compared to other similar compounds. This makes it a valuable reagent in organic synthesis and in the development of biologically active molecules .
Eigenschaften
Molekularformel |
C6H2ClN3O4S |
|---|---|
Molekulargewicht |
247.62 g/mol |
IUPAC-Name |
6-cyano-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClN3O4S/c7-15(13,14)6-2-5(10(11)12)1-4(3-8)9-6/h1-2H |
InChI-Schlüssel |
JBUWPERKVDKFIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


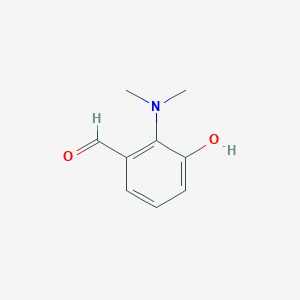
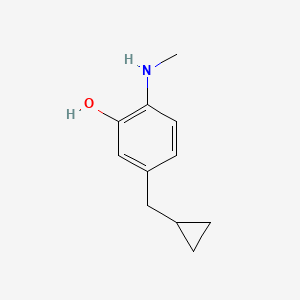

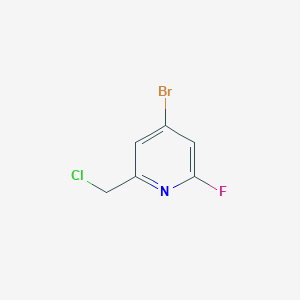
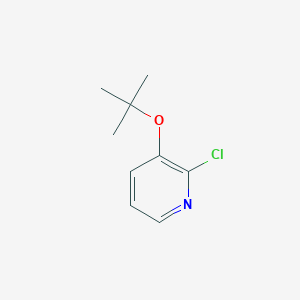

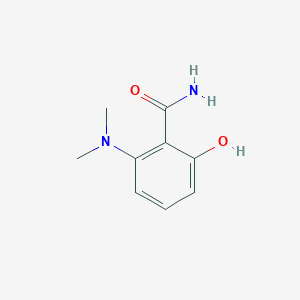
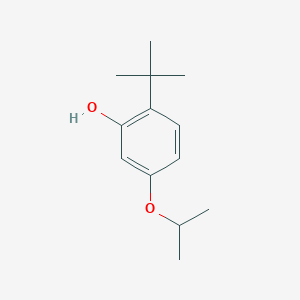
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)

![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
